Product packaging for 2-(4-ethylphenyl)imidazo[1,2-a]pyridine(Cat. No.:)

2-(4-ethylphenyl)imidazo[1,2-a]pyridine

Cat. No.: B5585134
M. Wt: 222.28 g/mol
InChI Key: UVJAVEBZKQQCQI-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)imidazo[1,2-a]pyridine is a chemical compound of significant interest in medicinal and organic chemistry research, built upon the privileged imidazo[1,2-a]pyridine scaffold . This heterocyclic system is a fused bicycle incorporating both a pyridine ring and an imidazole ring . The imidazo[1,2-a]pyridine structure is a well-established "privileged structure" in drug discovery, meaning it demonstrates a notable ability to bind to various biological targets and exhibit a wide range of therapeutic activities . This scaffold is found in several clinically used drugs, including the sedative zolpidem, underscoring its pharmaceutical relevance . As a derivative, this compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Recent scientific literature demonstrates that closely related 2-arylimidazo[1,2-a]pyridine derivatives are being actively investigated for their anticancer properties . For instance, research has shown that introducing selenium-containing functional groups at the 3-position of the imidazopyridine ring can yield compounds with potent cytotoxicity against cancer cells and low cytotoxicity toward noncancerous cells, suggesting potential for developing new anticancer therapies . The 4-ethylphenyl substituent on this core structure can be strategically utilized to modulate the compound's lipophilicity, electronic properties, and overall steric profile, which are critical parameters in optimizing pharmacokinetics and target binding affinity during hit-to-lead optimization campaigns. This product is intended for use in chemical synthesis, biological screening, and structure-activity relationship (SAR) studies strictly within a laboratory research setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2 B5585134 2-(4-ethylphenyl)imidazo[1,2-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethylphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-2-12-6-8-13(9-7-12)14-11-17-10-4-3-5-15(17)16-14/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJAVEBZKQQCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 2 4 Ethylphenyl Imidazo 1,2 a Pyridine Derivatives

Positional Effects of Substituents on Biological Activity

The functionalization of the imidazo[1,2-a]pyridine (B132010) core at the C2, C3, and pyridine (B92270) ring positions (such as C6 and C8) plays a critical role in modulating the biological efficacy of the resulting analogues.

The C2 position of the imidazo[1,2-a]pyridine scaffold is frequently substituted with an aryl group, and modifications to this group significantly impact biological activity. The electronic properties and size of the substituent on the C2-phenyl ring can fine-tune the compound's potency.

For instance, in a series of compounds evaluated for antitubercular activity, the presence of a 2-ethyl group on the imidazo[1,2-a]pyridine ring, combined with a C6-chloro substituent, resulted in a compound with significantly improved potency against both extracellular and intracellular M. tuberculosis. rsc.org In another study on antiviral activity against human cytomegalovirus (HCMV), the nature of the C2-substituent was found to be a strong determinant of efficacy. nih.gov Research on Nek2 inhibitors also highlighted the importance of the C2-phenyl moiety, where various substituents were explored to enhance inhibitory activity. nih.govdocumentsdelivered.com

Studies on imidazo[1,2-a]pyridines with different C2-aryl groups have shown that both electron-donating groups (like methyl) and halogen groups (fluoro, chloro, bromo) are well-tolerated. nih.govmdpi.com For example, 2-phenyl imidazo[1,2-a]pyridines bearing a methyl, fluoro, chloro, or bromo group on the phenyl ring were successfully used to generate C3-alkylated products, indicating the compatibility of these substituents with further modifications. nih.govmdpi.com Similarly, a range of substituents on the C2-phenyl ring, including methyl, methoxy, fluoro, chloro, bromo, and trifluoromethyl, were found to be suitable in the synthesis of various derivatives. mdpi.com

Base ScaffoldC2-SubstituentObserved Effect/ActivityReference
Imidazo[1,2-a]pyridine-3-carboxamide (B1205228)2-EthylSignificantly improved antitubercular potency. rsc.org
3-Thioether-imidazo[1,2-a]pyridineVarious C2-Aryl groupsAntiviral activity against HCMV was strongly influenced by the C2-substituent. nih.gov
Imidazo[1,2-a]pyridineC2-Phenyl with F, Cl, Br, or CH₃Well-tolerated in reactions to form C3-alkylated derivatives, indicating broad utility. nih.govmdpi.com
Imidazo[1,2-a]pyridineC2-Phenyl with F, Cl, CF₃, or OCH₃Substituents were well-tolerated in visible light-induced C-H functionalization reactions. mdpi.com

The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and readily undergoes electrophilic substitution, making it a common site for introducing chemical diversity. tandfonline.comresearchgate.netresearchgate.net Functionalization at this position has a profound effect on the biological properties of the molecule.

The introduction of a thioether side chain at the C3 position has been explored for its potential to confer antiviral activity. nih.gov A variety of C3-substituted derivatives, including those with carbaldehyde groups, serve as key intermediates for creating more complex molecules, such as chalcones with antifungal properties. scirp.org For example, imidazo[1,2-a]pyridine-3-carbaldehyde (B1337132) is a versatile starting material for synthesizing compounds with potential anticandidosic activities. scirp.org

The aminomethylation of imidazo[1,2-a]pyridines at the C3 position, including with moieties like morpholine , is a strategy used to synthesize new derivatives. nih.gov This can be achieved through three-component reactions involving an imidazo[1,2-a]pyridine, an aldehyde, and an amine (like morpholine), catalyzed by a Lewis acid. nih.gov Such modifications can introduce functionalities that alter the compound's solubility, polarity, and ability to form hydrogen bonds, thereby affecting its pharmacological profile. Other C3 modifications include the introduction of alkoxycarbonyl, cyanomethyl, and thiocyanate (B1210189) groups, which can serve as handles for further chemical transformation or directly contribute to biological activity. nih.gov

C3-SubstituentSynthetic ApproachPotential Application/ActivityReference
ThioetherDirect synthesis on the C3 position.Antiviral (HCMV). nih.gov
CarbaldehydeUsed as a synthetic intermediate.Precursor for antifungal chalcones. scirp.org
MorpholinomethylThree-component aza-Friedel–Crafts reaction.Leads to C3-alkylated derivatives with potential biological activity. nih.gov
ThiocyanateVisible light-mediated photoredox catalysis.Thiocyanated heterocycles are known for a wide range of biological activities. nih.gov

Modifications on the pyridine portion of the imidazo[1,2-a]pyridine scaffold are critical for optimizing activity. In antitubercular agents, substitution at the C6 position with a chloro group was shown to significantly improve potency. rsc.org Conversely, replacing a 7-methyl group with a 7-chloro group on the imidazo[1,2-a]pyridine core diminished antitubercular activity by five-fold, highlighting the nuanced effects of substituent placement and nature. nih.gov

In the development of anticholinesterase agents, a methyl substituent on the pyridine ring of the imidazo[1,2-a]pyridine core, combined with a biphenyl (B1667301) side chain at C2, yielded the strongest Acetylcholinesterase (AChE) inhibition in the series. nih.gov Furthermore, studies on C3-alkylation reactions have demonstrated that the pyridine ring can tolerate both electron-donating (methyl) and halogen (chloro) groups, allowing for the synthesis of a diverse library of compounds. mdpi.com

Steric and Electronic Contributions to Ligand-Target Interactions

The biological activity of imidazo[1,2-a]pyridine derivatives is governed by a combination of steric and electronic factors that dictate how the ligand interacts with its target protein. nih.gov The size, shape, and electronic nature of substituents influence binding affinity and selectivity.

Steric Effects: The bulk of a substituent can either promote or hinder binding. In a series of antitubercular compounds, larger, more lipophilic biaryl ethers at the C3 position were associated with nanomolar potency, suggesting that a certain size and shape are favorable for fitting into the target's binding pocket. nih.gov X-ray crystallography of a 2-biphen-4-ylimidazopyridine derivative provided insights into its conformation, which is crucial for understanding its interaction with biological targets. nih.gov Molecular docking studies have also been used to analyze steric interactions, showing how compounds fit within the active sites of enzymes like phosphodiesterase 3B. acs.org

Rational Design Strategies for Imidazo[1,2-a]pyridine Analogues

The development of novel imidazo[1,2-a]pyridine-based therapeutic agents often relies on rational design strategies to improve potency, selectivity, and pharmacokinetic properties.

Scaffold hopping is a powerful drug design strategy that involves replacing a central molecular core with a structurally different scaffold while retaining similar biological activity. nih.gov This approach is used to discover novel, patentable chemotypes with improved properties. The imidazo[1,2-a]pyridine core has been the subject of several scaffold hopping campaigns.

In the search for new antituberculosis agents, the success of imidazo[1,2-a]pyridine-based compounds inspired the replacement of this core with other fused bicyclic scaffolds. rsc.org For example, researchers designed a library of pyrazolo[1,5-a]pyridines-3-carboxamides, which led to the discovery of a potent compound that, like its imidazo[1,2-a]pyridine counterpart, inhibits the QcrB complex in M. tuberculosis. rsc.org In another study, the imidazo[1,2-a]pyridine scaffold was utilized as a novel backbone for developing covalent inhibitors targeting KRAS G12C, a key cancer-related protein. rsc.org Similarly, computational methods have been used to replace a triazolopyridine core with an imidazopyrazinone scaffold to develop new mGlu2 positive allosteric modulators, demonstrating that the SAR from the original imidazo[1,2-a]pyridine series could guide the design of new cores. acs.org

Molecular Hybridization with Other Pharmacophores (e.g., oxadiazole, chalcone)

Molecular hybridization is a prominent strategy in medicinal chemistry that involves the covalent linking of two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to develop novel compounds with potentially enhanced biological activity, improved affinity and efficacy, or a dual mode of action. By combining the structural features of different bioactive moieties, it is possible to target multiple biological pathways simultaneously, which can be particularly advantageous in treating complex diseases like cancer. The imidazo[1,2-a]pyridine scaffold, a recognized privileged structure in drug discovery, has been extensively used as a template for creating such hybrid molecules. Its favorable physicochemical and pharmacokinetic properties make it an ideal starting point for the design of new therapeutic agents. The following sections detail the structure-activity relationship (SAR) studies of 2-(4-ethylphenyl)imidazo[1,2-a]pyridine derivatives that have been hybridized with oxadiazole and chalcone (B49325) pharmacophores.

Hybridization with 1,3,4-Oxadiazole (B1194373)

The 1,3,4-oxadiazole ring is a five-membered heterocycle that is isosteric to an ester or amide group, offering metabolic stability and favorable interactions with biological targets. It is a key component in numerous compounds with a wide array of pharmacological activities, including anticancer properties. The hybridization of the imidazo[1,2-a]pyridine scaffold with the 1,3,4-oxadiazole moiety has been explored to develop novel antiproliferative agents.

In a notable study, a series of imidazo[1,2-a]pyridine-oxadiazole hybrids were synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. nih.govresearchgate.net The general structure of these hybrids consists of an imidazo[1,2-a]pyridine core, typically substituted at the 2-position with an aryl group, connected via a linker to a 1,3,4-oxadiazole ring, which in turn bears different substituents.

Although direct studies on the 2-(4-ethylphenyl) derivative were not found, research on analogous 2-aryl-imidazo[1,2-a]pyridine-oxadiazole hybrids provides valuable SAR insights. For instance, a series of compounds with a 2-phenyl-imidazo[1,2-a]pyridine core linked to a 5-substituted-1,3,4-oxadiazole through a thioether bridge at the 3-position of the imidazo[1,2-a]pyridine ring was investigated. The nature of the substituent on the oxadiazole ring was found to significantly influence the cytotoxic activity.

One of the most potent compounds in a series, compound 6d , which features a 2-(4-fluorophenyl) substituent on the imidazo[1,2-a]pyridine ring and a 3,4,5-trimethoxyphenyl group on the oxadiazole ring, demonstrated a high potency against the A549 lung cancer cell line with an IC₅₀ value of 2.8 µM. nih.govresearchgate.net This suggests that electron-withdrawing groups on the 2-phenyl ring and electron-donating groups on the terminal phenyl ring of the oxadiazole moiety are favorable for anticancer activity. Further studies indicated that this compound induces apoptosis and inhibits tubulin polymerization. researchgate.net

CompoundR1R2IC₅₀ (µM) against A549 cells
Hybrid A-H-OCH₃>100
Hybrid B-F-OCH₃5.4
6d-F3,4,5-trimethoxyphenyl2.8
Hybrid C-Cl-OCH₃7.2

Hybridization with Chalcone

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one framework, are another important class of pharmacophores known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The open-chain structure of chalcones provides conformational flexibility, allowing them to interact with a variety of biological targets. The molecular hybridization of the imidazo[1,2-a]pyridine scaffold with chalcones has yielded promising new compounds.

Research in this area has focused on synthesizing chalcone derivatives where the imidazo[1,2-a]pyridine moiety is one of the aryl rings. Typically, this involves the Claisen-Schmidt condensation of a substituted 2-aryl-imidazo[1,2-a]pyridine-3-carbaldehyde with an appropriate acetophenone (B1666503).

While specific data on chalcones derived from This compound-3-carbaldehyde (B1387794) is not available, studies on related structures provide a basis for understanding the SAR. For example, a series of chalcones were synthesized from 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde. indexcopernicus.com The resulting compounds were evaluated for their antimicrobial activities. The study revealed that the nature of the substituents on the second phenyl ring (derived from the acetophenone) plays a crucial role in determining the biological activity.

For instance, compounds with a halogen substituent (e.g., chloro, bromo) or a nitro group on the second phenyl ring exhibited significant antibacterial and antifungal activity. indexcopernicus.com This highlights the importance of electron-withdrawing groups on the terminal phenyl ring of the chalcone moiety for antimicrobial efficacy.

CompoundCore StructureR Substituent on Second Phenyl RingBiological Activity Highlight
Chalcone 12-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-HModerate antimicrobial activity
Chalcone 22-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine4-ClGood antibacterial activity
Chalcone 32-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine4-NO₂Good antifungal activity
Chalcone 42-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine4-OCH₃Low antimicrobial activity

Molecular Mechanisms of Action and Biological Target Identification for Imidazo 1,2 a Pyridine Compounds

Protein and Enzyme Target Interactions

Imidazo[1,2-a]pyridine (B132010) derivatives have been shown to interact with a variety of proteins and enzymes, leading to the modulation of their biological functions. These interactions are often the basis for their therapeutic effects.

A novel class of imidazo[1,2-a]pyridine derivatives has been identified as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3). The ALDH1A subfamily, which also includes ALDH1A1 and ALDH1A2, is crucial for converting the vitamin A metabolite retinal into retinoic acid, a key regulator of gene expression. Overexpression of ALDH1A3 is associated with cancer stem cells and is linked to poor prognosis in various malignancies, such as glioblastoma multiforme (GBM). Consequently, targeting this enzyme presents a promising strategy for cancer therapy.

Researchers have developed a series of 2,6-diphenyl-imidazo[1,2-a]pyridine derivatives as potent ALDH inhibitors. Through structure-based optimization, compounds with specific substitution patterns on the phenyl rings were synthesized to modulate their inhibitory profiles. Some derivatives have demonstrated selectivity for either the ALDH1A1 or the ALDH1A3 isoform. In-depth biochemical analyses have revealed a competitive inhibitory profile for some of the most effective derivatives. For instance, compound 3f from one study emerged as a submicromolar competitive inhibitor of ALDH1A3. Crystallization and modeling studies have provided insights into the interaction of these compounds with the catalytic site of the enzyme.

Table 1: Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives against ALDH1A Isoforms

Compound ALDH1A1 Inhibition (IC₅₀ µM) ALDH1A2 Inhibition (IC₅₀ µM) ALDH1A3 Inhibition (IC₅₀ µM)
3c >25 >25 7.5 ± 0.8
3f >25 >25 0.4 ± 0.05

Data sourced from studies on 2,8-disubstituted imidazo[1,2-a]pyridines.

Certain imidazo[1,2-a]pyridine derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2). The COX enzymes are key in the conversion of arachidonic acid to prostaglandins and are associated with inflammation and various diseases. The structural similarity between COX-1 and COX-2 isoforms makes the development of selective COX-2 inhibitors a significant challenge and a sought-after goal to reduce side effects associated with non-selective NSAIDs.

A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed and synthesized, demonstrating potent and selective COX-2 inhibition. Molecular docking studies indicated that the methylsulfonyl group of these compounds inserts into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key residues like Arg-513 and His-90. For example, the compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) exhibited high potency with an IC₅₀ value of 0.07 µM and a selectivity index of 508.6 for COX-2 over COX-1. Another derivative, 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) , not only showed potent COX-2 inhibition but also notable in vivo analgesic activity.

Table 2: COX-2 Inhibitory Activity and Selectivity of Imidazo[1,2-a]pyridine Derivatives

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
5e 43.12 0.05 862.4
5f 35.67 0.05 713.4
5j 25.67 0.05 513.4
5i 44.86 0.05 897.19
5n 35.6 0.07 508.6

Data represents a selection of potent derivatives from cited studies.

Imidazo[1,2-a]pyridine compounds have emerged as a potent class of anti-tubercular agents, with several derivatives showing high efficacy against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively-drug resistant (XDR) strains. The primary molecular target for many of these compounds has been identified as the QcrB subunit of the ubiquinol cytochrome c reductase complex, a crucial component of the electron transport chain in Mtb.

High-throughput screening campaigns identified imidazo[1,2-a]pyridines with minimum inhibitory concentrations (MICs) in the low micromolar to nanomolar range against various Mtb strains. Whole-genome sequencing of Mtb mutants resistant to these compounds revealed single nucleotide polymorphisms in the qcrB gene. This finding was further confirmed by gene dosage experiments, where overexpression of QcrB in M. bovis BCG led to an increase in the MIC of the imidazo[1,2-a]pyridine inhibitors. The clinical candidate Q203 (Telacebec) belongs to this class of compounds and targets the QcrB complex.

The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Some imidazo[1,2-a]pyridine derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

A series of novel imidazo[1,2-a]pyridine-oxadiazole hybrids were synthesized and evaluated for their antiproliferative activities. One of the most potent compounds, 6d , was shown to inhibit tubulin polymerization with an IC₅₀ value of 3.45 ± 0.51 μM. Molecular modeling studies suggest that this compound has a high binding affinity for the α/β-tubulin receptor. Another study on curcumin-inspired imidazo[1,2-a]pyridine analogues also identified compounds that act as tubulin polymerization inhibitors. These findings highlight the potential of the imidazo[1,2-a]pyridine scaffold in the development of new anticancer agents that target the microtubule network.

The imidazo[1,2-a]pyridine scaffold has been extensively utilized in the design of kinase inhibitors, which are crucial in cancer therapy due to the frequent dysregulation of kinases in malignant cells.

PI3K Inhibition : Several series of imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), particularly the p110α isoform. These compounds have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is critical for cell survival and proliferation. One such derivative, containing a 1,2,4-oxadiazole group, exhibited a PI3Kα IC₅₀ of 2 nM and induced apoptosis in breast cancer cells.

CDK Inhibition : The imidazo[1,2-a]pyridine core has also served as a template for the development of cyclin-dependent kinase (CDK) inhibitors. Through structure-activity relationship (SAR) studies, potent and selective inhibitors of CDK2 have been discovered.

PDGFR and VEGFR Inhibition : Imidazo[1,2-a]pyridines have been identified as potent inhibitors of the platelet-derived growth factor receptor (PDGFR), a receptor tyrosine kinase involved in tumor growth and angiogenesis. While early compounds in this series showed potent PDGFRβ inhibition, they had limited selectivity over other kinases like FLT3, cFMS, and KDR (VEGFR2).

EGFR Inhibition : Although the provided information primarily details imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors, the broader class of imidazopyridines is recognized for its potential in targeting this receptor.

Cellular Pathway Modulation

Cell Cycle Regulation and Apoptosis Induction in Cancer Cells

The imidazo[1,2-a]pyridine nucleus is a key feature in many compounds designed as potential anticancer agents. nih.govdntb.gov.uanih.gov These derivatives have been shown to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis in various cancer cell lines, including melanoma, cervical, breast, and non-small cell lung cancer. nih.govnih.govnih.gov

Treatment with imidazo[1,2-a]pyridine derivatives often leads to an arrest of the cell cycle in the G2/M phase. nih.gov This is frequently associated with an increase in the expression of key cell cycle regulatory proteins such as p53 and p21. nih.govnih.gov The tumor suppressor protein p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.

The induction of apoptosis is a common mechanism of action for these compounds. nih.govdntb.gov.uanih.gov Studies have demonstrated that they can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3 and an increased ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein BCL2. nih.govnih.gov In some cancer cell lines, the cytotoxic effects and apoptosis induction by imidazo[1,2-a]pyridine derivatives have been shown to be at least partially mediated by p53. nih.gov

Cell LineCompound TypeEffectKey Proteins Modulated
A375 (Melanoma)Imidazo[1,2-a]pyridineG2/M Arrest, Apoptosisp53, p21, BAX, Caspase-9
HeLa (Cervical)Imidazo[1,2-a]pyridineG2/M Arrest, Apoptosisp53, p21, BAX, Caspase-9
A549 (Lung)Imidazo[1,2-a]pyridineApoptosis, Cell Cycle Arrestp53, BAX, BCL2, Caspase-9/3
HCC1937 (Breast)Imidazo[1,2-a]pyridineCell Cycle Arrestp53, p21

Disruption of Mitochondrial Function

A critical event in the induction of apoptosis by imidazo[1,2-a]pyridine compounds is the disruption of mitochondrial function. nih.govnih.gov The intrinsic apoptotic pathway is heavily dependent on mitochondrial integrity. These compounds have been observed to cause a significant impairment of the mitochondrial membrane potential (ΔΨm). nih.govnih.govtezu.ernet.in

The loss of mitochondrial membrane potential is a key early event in apoptosis. It leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, which in turn activates the caspase cascade. nih.gov Studies utilizing fluorescent dyes like JC-1 have confirmed that treatment with imidazo[1,2-a]pyridine derivatives leads to mitochondrial membrane depolarization in cancer cells. tezu.ernet.in This disruption is often linked to an increase in reactive oxygen species (ROS), which further promotes apoptosis. nih.gov

DNA Interaction and Inducible Damage

While some heterocyclic compounds are known to interact directly with DNA through intercalation or groove binding, the primary mechanism for imidazo[1,2-a]pyridines appears to be indirect. researchgate.netrsc.org Modifications to the imidazo[1,2-a]pyridine structure can result in compounds that cause DNA damage. nih.gov However, much of the observed DNA damage is believed to be a downstream consequence of cellular processes initiated by the compound, such as the massive generation of reactive oxygen species (ROS) that can lead to oxidative DNA damage. nih.gov

Furthermore, some related imidazopyridine isomers have been shown to target key proteins in the DNA damage response (DDR) pathway. For instance, inhibitors of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the repair of DNA double-strand breaks, have been developed from the imidazo[4,5-c]pyridine scaffold. nih.gov This suggests that while direct DNA binding may not be the primary mechanism for 2-(4-ethylphenyl)imidazo[1,2-a]pyridine, interference with DNA repair pathways could be a potential mode of action for this class of compounds, particularly in sensitizing cancer cells to radiotherapy. nih.gov

Modulation of Inflammatory Pathways

Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties. nih.govnih.govuv.es Their mechanism of action involves the modulation of key signaling pathways that regulate the inflammatory response. Research has shown that these compounds can suppress the STAT3/NF-κB signaling pathway, which is crucial for the expression of many pro-inflammatory genes. nih.govnih.gov

By inhibiting this pathway, these derivatives can reduce the production of inflammatory cytokines and mediators. nih.gov Specifically, they have been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are often overexpressed in inflammatory conditions and cancer. nih.gov The ability of some imidazo[1,2-a]pyridine derivatives to act as COX-2 blockers highlights their potential as targeted anti-inflammatory agents. nih.gov

Mechanistic Insights from In Vitro Biological Activity Spectrum

The imidazo[1,2-a]pyridine scaffold has been identified as a "privileged structure" in medicinal chemistry, giving rise to compounds with a diverse range of biological activities. nih.gov The in vitro activity spectrum provides valuable insights into the potential molecular targets and mechanisms of action.

Anticancer Activity : As detailed above, a primary activity is the inhibition of cancer cell proliferation through the induction of apoptosis and cell cycle arrest. nih.govdntb.gov.uanih.gov This is often mediated by the inhibition of survival kinases and modulation of pathways like p53. nih.gov

Anti-inflammatory Activity : The modulation of the NF-κB and STAT3 pathways, leading to reduced expression of iNOS and COX-2, confirms a strong anti-inflammatory potential. nih.govnih.gov

Receptor Binding : High and selective affinity for the peripheral benzodiazepine receptor (TSPO) suggests mechanisms related to mitochondrial regulation and steroid synthesis. nih.gov

Antimicrobial and Antiviral Activity : Various derivatives have been synthesized and tested, showing activity against bacteria, fungi, and viruses, indicating interactions with molecular targets unique to these pathogens. nih.govnih.gov

Enzyme Inhibition : Beyond COX-2, derivatives have been developed as inhibitors for other enzymes, such as α-glucosidase, highlighting the versatility of the scaffold to be tailored for specific enzymatic targets.

This broad spectrum of activity suggests that the this compound core can be chemically modified to interact with a wide variety of biological targets, including receptors, enzymes, and signaling proteins, leading to distinct pharmacological effects.

Antimicrobial Mechanisms (Antibacterial, Antifungal, Antiprotozoal)

There is no specific information available regarding the antimicrobial mechanisms of This compound . However, research on other imidazo[1,2-a]pyridine derivatives has revealed a range of antimicrobial activities.

Antibacterial and Antifungal Activity: Certain imidazo[1,2-a]pyridine and related fused heterocyclic derivatives have demonstrated notable antibacterial and antifungal properties. The extent of this activity is often influenced by the nature and position of substituents on the aryl groups attached to the core structure. For instance, studies have shown that derivatives with bromo-fluoro substituents can exhibit significantly enhanced antimicrobial activity nih.gov. Some synthesized imidazo[1,2-a]pyridine derivatives have shown strong inhibition against various Gram-positive and Gram-negative bacteria, as well as fungal strains nih.gov. The specific mechanisms underlying these effects are not always fully elucidated but are an area of active investigation. Other related structures, such as pyridine (B92270) imidazo[2,1b]-1,3,4-thiadiazoles, have also been identified as promising candidates against a range of bacteria and the fungus Candida albicans nih.govjuit.ac.in.

Antiprotozoal Activity: Specific data on the antiprotozoal mechanisms of This compound is not available.

Antiviral Mechanisms (e.g., HCMV, viral replication inhibition)

Specific antiviral mechanisms for This compound have not been detailed in the available research. However, the broader class of imidazo[1,2-a]pyridines has been investigated for antiviral properties.

Activity against Human Cytomegalovirus (HCMV): Certain imidazo[1,2-a]pyridine derivatives, particularly those with a thioether side chain at the 3-position, have demonstrated high activity against human cytomegalovirus nih.gov.

General Viral Replication Inhibition: The imidazo[1,2-a]pyridine scaffold is considered a "drug prejudice" structure in medicinal chemistry due to its wide range of applications dntb.gov.ua. While specific mechanisms are diverse and compound-dependent, the general approach involves inhibiting viral replication nih.govnih.gov. For instance, a related series of imidazo[1,2-a]pyrazine derivatives has been shown to possess broad-spectrum anti-influenza activity by targeting the viral nucleoprotein, inducing its clustering, and preventing its accumulation in the nucleus nih.gov.

Anticonvulsant Mechanisms in Preclinical Models

There is no specific information available on the anticonvulsant mechanisms of This compound in preclinical models. The general mechanisms of action for anticonvulsant drugs typically involve one of three main strategies: modulation of voltage-gated ion channels (like sodium and calcium channels), enhancement of GABA-mediated inhibitory neurotransmission, or attenuation of glutamate-mediated excitatory neurotransmission epilepsysociety.org.ukdrugbank.com. For example, some anticonvulsants work by blocking sustained high-frequency repetitive firing of action potentials drugbank.com. Other research has explored the anticonvulsant properties of dihydropyridine derivatives, which are thought to be related to the inhibition of calcium L-type and T-type channels nih.gov.

Antiproliferative Mechanisms in Cancer Cell Lines

While there is no specific data on the antiproliferative mechanisms of This compound , the imidazo[1,2-a]pyridine class of compounds has been a focus of anticancer research.

The anticancer effects of these compounds are often a result of their inhibitory action on various molecular pathways. These can include the PI3K/Akt pathway, inhibition of centromere-associated protein E (CENP-E), insulin-like growth factor 1 receptor (IGF-1R), cyclin-dependent kinases (CDKs), tubulin polymerization, and the c-Met signaling pathway .

Studies on novel imidazo[1,2-a]pyridine compounds have demonstrated cytotoxic and anti-proliferative effects in breast cancer cell lines, such as HCC1937 waocp.orgwaocp.org. The mechanisms identified in these studies include the induction of cell cycle arrest, as indicated by increased levels of p53 and p21 proteins, and the triggering of apoptosis through the extrinsic pathway, involving caspases 7 and 8 and PARP cleavage waocp.org. Furthermore, some derivatives have been shown to inhibit the Akt signaling pathway waocp.org. Research has also explored other related structures, like 2,6-disubstituted imidazo[4,5-b]pyridines, which have shown antiproliferative activity against a variety of human cancer cell lines nih.gov. A selenylated imidazo[1,2-a]pyridine derivative was found to induce cell senescence and oxidative stress in chronic myeloid leukemia cells mdpi.com.

Neuroprotective Effects

Specific research on the neuroprotective effects of This compound is not available in the reviewed literature. Generally, neuroprotective strategies aim to prevent or slow the progression of neurodegeneration by targeting various mechanisms such as neuroinflammation, protein accumulation, and mitochondrial dysfunction mdpi.com.

Anti-inflammatory Effects

There is no specific information available regarding the anti-inflammatory effects of This compound . However, the imidazo[1,2-a]pyridine scaffold is present in compounds that have demonstrated potent anti-inflammatory properties uv.es.

The anti-inflammatory activity of some imidazo[1,2-a]pyridine derivatives may be mediated through the suppression of the STAT3/NF-κB/iNOS/COX-2 pathway nih.gov. Certain derivatives have been shown to reduce inflammatory cytokines in breast and ovarian cancer cell lines nih.gov. The nuclear factor-κB (NF-κB) pathway, which is linked to inflammation, has been identified as a target for some imidazo[1,2-a]pyridine compounds nih.gov. Additionally, research into 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives has shown inhibitory activity against both COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs nih.govresearchgate.net.

Computational Chemistry and Molecular Modeling of Imidazo 1,2 a Pyridine Ligands

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For the imidazo[1,2-a]pyridine (B132010) scaffold, docking studies have been extensively used to predict binding affinities and interaction patterns with various protein targets.

Research on derivatives has shown that the imidazo[1,2-a]pyridine core can effectively bind to a range of protein active sites. For instance, docking studies on novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives identified their potential to inhibit microtubule affinity regulating kinase 4 (MARK4), a protein implicated in cancer progression. Similarly, docking investigations of other analogues with cyclooxygenase-2 (COX-2) revealed that the methylsulfonyl group on the phenyl ring inserts into a secondary pocket of the enzyme's active site, forming key hydrogen bonds. In studies targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), docking results indicated that imidazo[1,2-a]pyridine derivatives preferentially bind to the peripheral anionic sites of AChE and the acyl pocket of BChE.

For 2-(4-ethylphenyl)imidazo[1,2-a]pyridine, a hypothetical docking study would likely show the imidazo[1,2-a]pyridine core and the ethylphenyl group engaging in various interactions, such as hydrogen bonding, and steric interactions, within a target's binding pocket. The specific binding energy and orientation would be dependent on the topology and amino acid composition of the active site.

Table 1: Representative Molecular Docking Applications for Imidazo[1,2-a]pyridine Scaffolds

Target ProteinKey Findings from Docking StudiesReference
MARK4Prediction of binding affinities and interaction modes for anticancer activity.
COX-2Identification of hydrogen bonding with Arg-513 and His-90 in the active site.
AChE/BChEElucidation of binding at peripheral anionic sites and in the acyl pocket.
Pantothenate SynthetaseExamination of intermolecular interactions for antimycobacterial agents.

This table presents findings for the general imidazo[1,2-a]pyridine scaffold, as specific data for this compound is not available.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability of Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. This computational method is used to assess the stability of ligand-protein complexes predicted by molecular docking and to analyze the conformational changes that may occur upon binding.

In the context of imidazo[1,2-a]pyridine derivatives, MD simulations have been employed to validate docking poses and to understand the stability of the ligand in the binding site. For example, a 1.2 nanosecond MD simulation was performed on a docked complex of an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogue with pantothenate synthetase. The analysis of the root mean square deviation (RMSD) of the protein's backbone atoms relative to the initial complex can reveal the stability of the system over the simulation period. A stable RMSD trajectory suggests that the ligand remains securely bound in the predicted conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of novel compounds and for optimizing lead structures.

Several QSAR studies have been conducted on imidazo[1,2-a]pyridine derivatives to understand the structural requirements for various biological activities. For instance, a 3D-QSAR model was developed for a series of imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents. This model, based on a common pharmacophore hypothesis, yielded high correlation coefficients (R² > 0.9) for the training set and good predictive power (Q² > 0.6) for the test set, indicating its reliability for predicting the activity of new compounds. Such models can highlight the importance of specific structural features, such as hydrophobic groups, hydrogen bond donors or acceptors, and aromatic rings, for biological activity.

A QSAR model for a series of compounds including this compound would help to quantify the contribution of the 4-ethylphenyl group to its predicted activity. The model would likely use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a statistically significant correlation.

Table 2: Key Parameters in a Representative 3D-QSAR Study of Imidazo[1,2-a]pyridine Analogues

Statistical ParameterValueSignificance
R² (Training Set)0.9181High correlation between predicted and actual activity for the training set.
SD (Standard Deviation)0.3305Low standard deviation indicating good model fit.
F (Variance Ratio)85.9High F-value suggesting a statistically significant model.
Q² (Test Set)0.6745Good predictive ability for external compounds.
RMSE (Root Mean Square Error)0.65Low error in prediction for the test set.

This data is from a study on imidazo[1,2-a]pyridine-3-carboxamide analogues and serves as an example of the statistical validation of a QSAR model.

Virtual Screening Approaches for Novel Analogue Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach is often used in the early stages of drug discovery to narrow down the number of compounds for experimental testing.

The imidazo[1,2-a]pyridine scaffold has been the subject of virtual screening campaigns to discover new hit compounds for various diseases. In one notable example, a collaborative virtual screening effort was undertaken to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. By screening proprietary pharmaceutical company libraries, researchers were able to rapidly expand the chemical space around the initial hit, leading to the identification of analogues with improved antiparasitic activity and selectivity. This success demonstrates the power of in silico screening to efficiently explore structure-activity relationships and optimize lead compounds.

A virtual screening campaign could be designed to find analogues of this compound with enhanced activity or improved properties. By using the structure of this compound as a query, it would be possible to search for commercially or virtually available molecules with similar features, potentially leading to the discovery of novel and more potent derivatives.

Future Research Directions for 2 4 Ethylphenyl Imidazo 1,2 a Pyridine and Imidazo 1,2 a Pyridine Chemistry

Development of More Efficient and Eco-Friendly Synthetic Methodologies

Key future directions in synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times to mere minutes while providing excellent yields. acs.org Future work will likely focus on expanding the scope of microwave-assisted reactions for a wider variety of substituted imidazo[1,2-a]pyridines.

Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine multiple reactants in a single step, leading to high atomic economy and reduced waste. mdpi.com The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prime example of an MCR used for synthesizing these scaffolds. beilstein-journals.org Further development of novel MCRs will be crucial for creating diverse libraries of compounds like 2-(4-ethylphenyl)imidazo[1,2-a]pyridine.

Green Solvents and Catalysts: Research is moving towards the use of environmentally benign solvents like water-isopropanol mixtures and green catalysts such as ammonium chloride. acs.orgmdpi.com The development of reactions in aqueous micellar media, which can have a lower environmental factor (E-factor) than conventional methods, is a promising area. acs.org

Catalyst-Free and Metal-Free Reactions: To avoid the ecological issues associated with metal catalysts, catalyst-free and metal-free synthetic protocols are being developed. acs.orgnih.gov These methods often involve condensations and cyclizations under mild conditions, sometimes solvent-free, representing a significant step towards sustainable chemistry. rsc.orgnih.gov

Table 1: Comparison of Modern Synthetic Methodologies for Imidazo[1,2-a]pyridines
MethodologyKey AdvantagesCatalyst/ConditionsExample Reference
Microwave IrradiationReduced reaction time, excellent yields, high purityCatalyst-free, H2O-IPA solvent acs.org
Aqueous Micellar MediaEnvironmentally sustainable, lower E-factor, mild heatingCu(II)–ascorbate acs.org
Solvent-Free SynthesisGreen methodology, short reaction times, easy purificationEt3N (Triethylamine) rsc.org
Multicomponent Reactions (MCRs)High overall yields, convergence, atomic economyNH4Cl (Ammonium chloride) mdpi.com

Elucidation of Novel Molecular Targets and Intracellular Signaling Pathways

The therapeutic potential of imidazo[1,2-a]pyridine (B132010) derivatives is vast, with demonstrated activity against cancer, tuberculosis, and inflammatory conditions. nih.govnih.govnih.gov However, the precise mechanisms of action for many of these compounds, including this compound, are not fully understood. A critical area for future research is the identification of novel molecular targets and the detailed mapping of the intracellular signaling pathways they modulate.

Promising avenues of investigation include:

Kinase Inhibition: Several derivatives have been identified as potent inhibitors of key kinases in cancer progression, such as the PI3K/AKT/mTOR pathway and c-Met. nih.govresearchgate.net Future studies should employ proteomic and kinomic screening approaches to identify new and potentially unexpected kinase targets for this class of compounds.

Modulation of Inflammatory Pathways: Certain imidazo[1,2-a]pyridines have been shown to suppress inflammation by modulating pathways like STAT3/NF-κB. nih.gov Further research could explore their potential in treating chronic inflammatory diseases by investigating their effects on a broader range of cytokines and inflammatory signaling cascades.

Antitubercular Targets: With the rise of drug-resistant tuberculosis, identifying new targets is crucial. nih.gov Some imidazo[1,2-a]pyridines target QcrB, a component of the electron transport chain in Mycobacterium tuberculosis. nih.gov Future work should focus on identifying other essential bacterial pathways that can be targeted by this scaffold to overcome resistance.

Chemogenomic Profiling: Using tools like chemogenomic screening in model organisms such as Saccharomyces cerevisiae can reveal the mechanism of action at a high resolution. plos.org This approach has shown that even a single atom change in the scaffold can dramatically alter the molecular target, highlighting the need for detailed structure-activity relationship studies. plos.org

Table 2: Known Biological Targets and Pathways for Imidazo[1,2-a]pyridine Derivatives
Target/PathwayTherapeutic AreaObserved EffectExample Reference
PI3K/AKT/mTOR PathwayCancerInhibition of cancer cell proliferation, induction of apoptosis nih.gov
STAT3/NF-κB SignalingCancer/InflammationSuppression of inflammatory cytokines (IL-6, TNF-α) nih.gov
Tubulin PolymerizationCancerInhibition of cell proliferation, targeting the colchicine binding site nih.gov
EGFR and COX-2CancerInhibition of Epidermal Growth Factor Receptor and Cyclooxygenase-2 nih.gov
QcrB (M. tuberculosis)TuberculosisInhibition of bacterial growth, effective against MDR/XDR strains nih.gov
c-Met KinaseCancerInhibition of c-Met phosphorylation and downstream signaling researchgate.net

Advanced Mechanistic Studies on Selectivity and Potency against Biological Targets

To advance compounds like this compound from promising leads to clinical candidates, a deep understanding of the structural features that govern their potency and selectivity is essential. Future research must move beyond preliminary screening to conduct in-depth mechanistic studies.

Key research objectives in this area are:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to understand how different substituents on the imidazo[1,2-a]pyridine core affect biological activity. For example, studies on antitubercular derivatives have shown that lipophilic biaryl ethers can confer nanomolar potency. nih.gov Systematic modification of the phenyl and imidazopyridine rings of compounds like this compound will be critical.

Target Engagement and Binding Kinetics: Elucidating how these compounds bind to their targets is crucial. X-ray crystallography and other biophysical techniques can reveal the precise binding modes. For instance, molecular docking studies have been used to predict how derivatives bind to targets like EGFR and COX-2. nih.gov

Selectivity Profiling: To minimize off-target effects, new derivatives must be profiled against a wide panel of related biological targets. For example, a c-Met inhibitor from this class showed more than 78-fold selectivity over 16 other tyrosine kinases, a desirable characteristic for a targeted therapy. researchgate.net Future work should expand this profiling to ensure high selectivity.

Application of Integrated Computational and Experimental Approaches for Compound Optimization

The synergy between computational modeling and experimental validation is a powerful strategy for accelerating drug discovery. For the imidazo[1,2-a]pyridine class, integrating these approaches will be vital for optimizing lead compounds like this compound.

Future research should increasingly leverage:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the structural and electronic properties of molecules, providing insights into their reactivity and potential interactions with biological targets. nii.ac.jpnih.gov

Molecular Docking and Dynamics Simulations: These computational tools are essential for predicting the binding affinity and stability of a compound within the active site of a target protein. acs.orgresearchgate.net Such studies can guide the rational design of new derivatives with improved potency and selectivity. For example, docking studies have been used to explore the binding of imidazo[1,2-a]pyridines to farnesyl diphosphate synthase and phosphodiesterase 3B. acs.org

In Silico ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds are crucial for early-stage drug development. nih.gov Integrating these predictions into the design cycle can help identify candidates with favorable drug-like properties and reduce late-stage failures.

By pursuing these integrated research directions, the scientific community can unlock the full therapeutic potential of the imidazo[1,2-a]pyridine scaffold, leading to the development of novel, more effective, and safer medicines.

Q & A

Q. What are the common synthetic strategies for functionalizing the C-3 position of imidazo[1,2-a]pyridines, and how are they optimized for scalability?

The C-3 position of imidazo[1,2-a]pyridines is often functionalized via Friedel-Crafts acylation using catalytic AlCl₃ in a one-pot, single-addition approach. This method enables the synthesis of 38 derivatives with high efficiency and operational simplicity, as demonstrated by reaction coordinate diagrams and mechanistic studies. Optimization involves adjusting catalyst loading (e.g., 10 mol% AlCl₃) and solvent polarity to enhance regioselectivity .

Q. How does the introduction of substituents at C-3 influence biological activity, such as COX-2 inhibition?

Substituents at C-3 significantly modulate COX-2 inhibitory activity. For example, morpholine-containing Mannich bases at C-3 exhibit high potency (IC₅₀ = 0.07 μM) and selectivity (index = 217.1) due to improved hydrogen bonding and steric compatibility with the COX-2 active site. Structure-activity relationship (SAR) studies suggest that bulkier substituents reduce activity, while polar groups enhance binding .

Q. What methodologies are used to characterize novel imidazo[1,2-a]pyridine derivatives?

Standard characterization includes ¹H/¹³C NMR, HRMS, and X-ray crystallography. For example, 2-thiosubstituted derivatives are validated via NMR chemical shift analysis (e.g., δ 7.8–8.2 ppm for aromatic protons) and HRMS fragmentation patterns. Computational tools like DFT further corroborate structural assignments .

Advanced Research Questions

Q. How can computational models predict ligand-receptor interactions for imidazo[1,2-a]pyridine derivatives targeting GABA receptors?

Molecular docking and molecular dynamics simulations are employed to predict binding modes. A validated GABA receptor model revealed that acetylated derivatives at C-3 form key interactions with α1/γ2 subunit interfaces, with binding energies ≤ −8.5 kcal/mol. Pharmacophore mapping highlights the importance of hydrophobic and hydrogen-bonding features .

Q. What strategies address contradictory data in biological screening, such as lack of antibacterial activity in thiosubstituted derivatives?

When derivatives like 2-thioalkyl-3-nitroimidazo[1,2-a]pyridines show no antibacterial activity (MIC > 256 μg/mL against S. aureus), researchers reassess assay conditions (e.g., membrane permeability via logP analysis) or explore alternative targets (e.g., biofilm inhibition). Negative results may stem from poor cellular uptake rather than intrinsic inactivity .

Q. How do radical-based functionalization methods expand the diversity of imidazo[1,2-a]pyridine libraries?

Transition-metal-catalyzed radical reactions enable C–H bond activation at C-2 or C-5 positions. For example, photoredox catalysis with Ru(bpy)₃²⁺ under blue light introduces aryl/alkyl groups via radical intermediates, achieving yields up to 85%. Mechanistic studies using EPR spectroscopy confirm radical trapping and chain-propagation pathways .

Q. What in vivo models validate the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives?

Murine models of fibrosis and inflammation (e.g., LPS-induced acute lung injury) demonstrate that 2-(4-ethylphenyl) derivatives reduce pro-inflammatory cytokines (IL-6, TNF-α) by ≥50% at 10 mg/kg doses. Histopathology and flow cytometry further confirm attenuation of neutrophil infiltration .

Methodological Guidance

Q. How to design SAR studies for imidazo[1,2-a]pyridine-based kinase inhibitors?

  • Step 1: Synthesize a core library with systematic variations at C-2 (e.g., 4-ethylphenyl) and C-3 (e.g., sulfonamides, amines).
  • Step 2: Screen against kinase panels (e.g., IGF-1R) using fluorescence polarization assays.
  • Step 3: Perform co-crystallization (e.g., PDB 4DQR) to identify critical interactions, such as π-stacking with Phe1123 .

Q. What crystallographic techniques resolve stacking interactions in imidazo[1,2-a]pyridines?

Single-crystal X-ray diffraction (SCXRD) reveals that π–π stacking (3.4–3.8 Å interplanar distances) and C–H⋯N hydrogen bonds (2.6–2.8 Å) stabilize molecular packing. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 12% C–H⋯π contribution) .

Data Contradiction Analysis

Q. Why do some imidazo[1,2-a]pyridine derivatives show divergent activities across similar targets?

Divergence arises from subtle structural differences. For instance, 3-acetyl derivatives may activate GABA receptors but lack COX-2 inhibition due to steric clashes in the COX-2 hydrophobic pocket. Cross-target profiling (≥5 assays) and molecular dynamics (≥100 ns simulations) help disentangle off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.